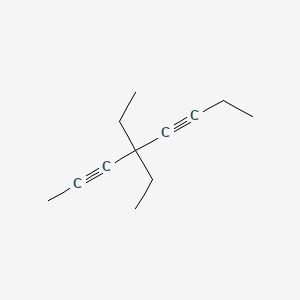
4,4-Diethyl-2,5-octadiyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Diethyl-2,5-octadiyne is an organic compound with the molecular formula C12H18. It is characterized by the presence of two triple bonds and two ethyl groups attached to the fourth carbon atom in the octadiyne chain.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethyl-2,5-octadiyne typically involves the coupling of appropriate alkynes. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions: 4,4-Diethyl-2,5-octadiyne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, resulting in alkenes or alkanes.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often employed.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions
Major Products Formed:
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
4,4-Diethyl-2,5-octadiyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and probes.
Industry: Used in the production of advanced materials, such as polymers and nanomaterials
作用機序
The mechanism of action of 4,4-Diethyl-2,5-octadiyne depends on the specific application and reaction it is involved in. Generally, the compound interacts with molecular targets through its triple bonds and ethyl groups, facilitating various chemical transformations. The pathways involved can include catalytic cycles, radical intermediates, and concerted mechanisms .
類似化合物との比較
2,5-Hexadiyne: Similar structure but lacks the ethyl groups.
4,4-Dimethyl-2,5-octadiyne: Similar structure with methyl groups instead of ethyl groups.
1,4-Diethynylbenzene: Contains ethynyl groups but with a benzene ring instead of an octadiyne chain
Uniqueness: 4,4-Diethyl-2,5-octadiyne is unique due to the presence of ethyl groups at the fourth carbon, which can influence its reactivity and physical properties. This makes it a valuable compound for specific synthetic applications and research studies .
特性
CAS番号 |
61227-87-0 |
|---|---|
分子式 |
C12H18 |
分子量 |
162.27 g/mol |
IUPAC名 |
4,4-diethylocta-2,5-diyne |
InChI |
InChI=1S/C12H18/c1-5-9-11-12(7-3,8-4)10-6-2/h5,7-8H2,1-4H3 |
InChIキー |
QRKLQOICBQCZMS-UHFFFAOYSA-N |
正規SMILES |
CCC#CC(CC)(CC)C#CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Dichloro-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13945970.png)
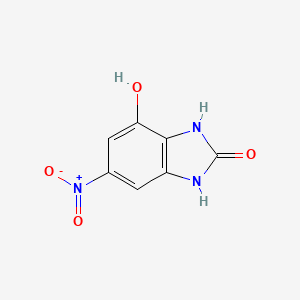
![(3S)-3-Amino-1-[(4-methoxyphenyl)methyl]-2,6-piperidinedione](/img/structure/B13945986.png)
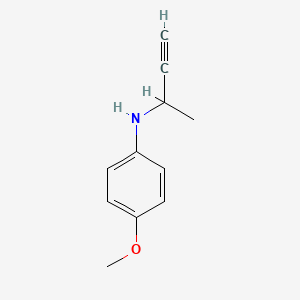


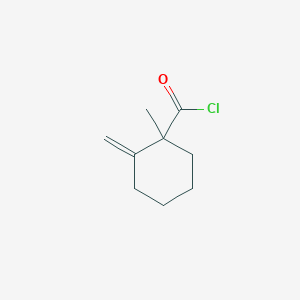
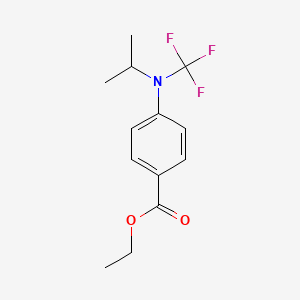
![4-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13946024.png)
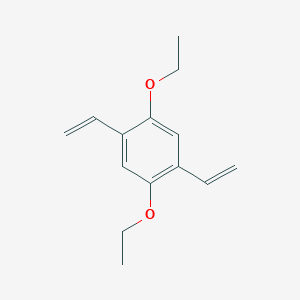



![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13946058.png)
